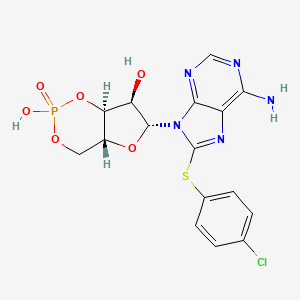

8-(4-Chlorophenylthio)-cAMP

描述

Overview of Cyclic Adenosine (B11128) Monophosphate (cAMP) as a Second Messenger

Cyclic adenosine monophosphate (cAMP) is a pivotal second messenger essential for intracellular signal transduction in a vast array of biological processes. wikipedia.orgnumberanalytics.com Discovered by Earl W. Sutherland, a finding that earned him the 1971 Nobel Prize in Physiology or Medicine, cAMP is a derivative of adenosine triphosphate (ATP). wikipedia.orgnih.gov Its synthesis is catalyzed by the enzyme adenylyl cyclase, which is often activated by the binding of hormones and neurotransmitters to G protein-coupled receptors (GPCRs) on the cell surface. nih.govpressbooks.pub This conversion of an extracellular signal into an intracellular one allows molecules that cannot cross the cell membrane, such as epinephrine (B1671497) and glucagon, to exert their effects within the cell. wikipedia.orgbiologyonline.com

Once produced, cAMP mediates its effects primarily by activating Protein Kinase A (PKA). nih.govnews-medical.net PKA is typically an inactive tetrameric holoenzyme, but the binding of cAMP causes the dissociation of its regulatory and catalytic subunits. wikipedia.org The freed catalytic units can then phosphorylate various protein substrates on serine or threonine residues, altering their activity and leading to a cascade of cellular responses. wikipedia.org These responses are diverse, regulating glycogen, sugar, and lipid metabolism, gene transcription, and cell proliferation. wikipedia.orgmdpi.com

In addition to PKA, cAMP can also directly regulate other proteins, including Exchange proteins directly activated by cAMP (EPACs) and certain ion channels. wikipedia.orgnih.gov The action of cAMP is terminated by phosphodiesterases (PDEs), enzymes that hydrolyze cAMP into adenosine monophosphate (AMP), thus ensuring the transient nature of the signal. pressbooks.pub The ubiquitous and critical role of the cAMP pathway makes it a significant focus in both physiological research and therapeutic development. nih.gov

Role of cAMP Analogs in Dissecting Cellular Signaling Pathways

The study of cAMP-mediated signaling is often complicated by the molecule's inherent properties. Native cAMP is hydrophilic and rapidly degraded by phosphodiesterases, making it challenging to use in experimental settings to achieve sustained pathway activation. creative-proteomics.com To overcome these limitations, researchers have developed synthetic cAMP analogs, which are modified versions of the cAMP molecule. These analogs are designed to have improved characteristics, such as increased lipophilicity for better membrane permeability and enhanced resistance to degradation by PDEs. creative-proteomics.comnih.gov

These chemical modifications allow for more controlled and prolonged activation of cAMP signaling pathways in laboratory studies. Furthermore, specific alterations to the cAMP structure can create analogs with selectivity for different downstream effectors. For instance, some analogs preferentially activate PKA, while others are designed to selectively activate EPAC proteins. nih.govportlandpress.com This selectivity is a powerful tool, enabling scientists to dissect the distinct roles and downstream consequences of activating the PKA-dependent versus the EPAC-dependent arms of the cAMP signaling cascade. nih.govnih.gov By using these specialized analogs, researchers can isolate and study the specific contributions of each pathway to various cellular functions, from gene expression to apoptosis and neuroprotection. nih.govnih.govthieme-connect.com

Historical Development and Significance of 8-(4-Chlorophenylthio)-cAMP as a Research Tool

This compound, often abbreviated as CPT-cAMP or 8-pCPT-cAMP, is a prominent member of the C8-substituted class of cAMP analogs. Its development was a significant step forward in cellular signaling research. Early studies in the late 1980s identified C8-substituted analogs, including 8-pCPT-cAMP, as potent, membrane-permeant activators of cAMP-dependent protein kinases. nih.govpnas.org These analogs were shown to effectively mimic the effects of endogenous cAMP elevation, for example, by promoting long-term survival and neurite outgrowth in neuronal cultures. nih.govpnas.org

The key structural modification in 8-pCPT-cAMP is the addition of a chlorophenylthio group at the 8th position of the adenine (B156593) ring. This addition confers high lipophilicity, allowing the compound to readily cross cell membranes, a significant advantage over the hydrophilic native cAMP. researchgate.net Furthermore, this modification makes the analog resistant to hydrolysis by phosphodiesterases, ensuring a more stable and sustained activation of its targets. creative-proteomics.com

Initially, 8-pCPT-cAMP was valued for its potent activation of PKA. pnas.orgpnas.org Its high affinity for PKA made it a reliable tool for studying PKA-dependent processes. pnas.org For instance, it was used to demonstrate that cAMP-induced G1 cell cycle arrest and subsequent changes in gene expression in lymphoma cells are mediated through PKA. pnas.org The development of 8-pCPT-cAMP and related compounds provided researchers with a robust chemical tool to manipulate and investigate the intricate workings of the cAMP signaling pathway with greater precision.

Scope and Academic Relevance of Current Research on this compound

The academic relevance of this compound (CPT-cAMP) remains high, as it continues to be a widely used tool in diverse fields of biomedical research. Its ability to potently activate PKA allows for detailed investigations into cAMP-mediated cellular processes. Current research leverages CPT-cAMP to explore complex signaling networks, including its role in potentiating the effects of growth factors on neuronal survival and regeneration. nih.gov For example, studies have shown that while CPT-cAMP alone may not promote axonal regeneration, it significantly enhances the regenerative effects of factors like ciliary neurotrophic factor (CNTF), and this action is dependent on PKA. nih.gov

Furthermore, CPT-cAMP is instrumental in studies of gene expression, where it is used to induce global transcriptional changes to identify genes and pathways regulated by PKA. pnas.org Research using this analog has revealed that PKA activation can alter the expression of thousands of genes, including those involved in cell-cycle control and circadian rhythms. pnas.org The compound is also used in creating in vitro models, such as for the blood-brain barrier, where elevating cAMP levels with analogs like CPT-cAMP can enhance the barrier properties of cultured cells. scienceopen.commdpi.com

However, it is important to note that while CPT-cAMP is a powerful activator of PKA, some research suggests its effects might not be exclusively due to direct PKA activation, as its metabolites could potentially have off-target effects. nih.gov This highlights the ongoing need for careful interpretation of data and the use of complementary tools, such as the EPAC-selective analog 8-pCPT-2'-O-Me-cAMP, to dissect the specific contributions of different cAMP effectors. nih.govahajournals.org

Research Findings on this compound

| Research Area | Cell/System Studied | Key Finding with 8-pCPT-cAMP | Primary Effector Pathway Implicated |

|---|---|---|---|

| Neurobiology | Rat Sympathetic and Sensory Neurons | Promoted long-term survival and neurite outgrowth, mimicking the effects of Nerve Growth Factor (NGF). nih.govpnas.org | Protein Kinase A (PKA) pnas.org |

| Cancer Biology | Murine S49 Lymphoma Cells | Induced G1-phase cell-cycle arrest and altered the expression of approximately 4,500 genes. pnas.org It also promotes apoptosis through the PKA-dependent expression of the pro-apoptotic protein Bim. thieme-connect.com | Protein Kinase A (PKA) thieme-connect.compnas.org |

| Axonal Regeneration | Adult Retinal Ganglion Cells (RGCs) | Significantly potentiated ciliary neurotrophic factor (CNTF)-induced axonal regeneration and RGC survival. nih.gov | Protein Kinase A (PKA) nih.gov |

| Proteostasis | Dopaminergic-like PC12 cells | Prevented apoptosis and the accumulation of ubiquitinated proteins induced by proteasome inhibitors. nih.gov | cAMP Signaling (PKA implicated) nih.gov |

| Metabolism | Hepatocytes | Stimulated glycogenolysis. This effect was only weakly antagonized by insulin (B600854), unlike glycogenolysis stimulated by native cAMP, due to the analog's very high affinity for PKA. pnas.org | Protein Kinase A (PKA) pnas.org |

Structure

3D Structure

属性

CAS 编号 |

41941-66-6 |

|---|---|

分子式 |

C16H15ClN5O6PS |

分子量 |

471.8 g/mol |

IUPAC 名称 |

(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C16H15ClN5O6PS/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20)/t9-,11-,12-,15-/m1/s1 |

InChI 键 |

AAZMHPMNAVEBRE-SDBHATRESA-N |

SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)O |

手性 SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)O |

规范 SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)O |

其他CAS编号 |

41941-66-6 |

同义词 |

8-((4-chlorophenyl)thio)cyclic-3',5'-AMP 8-(4-chlorophenylthio)cAMP 8-(4-chlorothiophenyl)cyclic AMP 8-(p-chlorophenylthio)cyclic-3',5'-AMP 8-CPT-cAMP 8-CTP-cAMP 8-parachlorophenylthio cAMP Rp-CPT-cAMPS |

产品来源 |

United States |

Molecular Mechanisms and Effector Interactions of 8 4 Chlorophenylthio Camp

Activation Profile of Protein Kinase A (PKA) by 8-(4-Chlorophenylthio)-cAMP

Protein Kinase A is a key enzyme in cellular signaling, existing as an inactive tetramer composed of two regulatory (R) and two catalytic (C) subunits. The activation of PKA is a critical step in numerous physiological processes. This compound serves as a potent activator of both PKA type I (PKA-I) and PKA type II (PKA-II) holoenzymes.

Binding Affinity and Specificity to PKA Regulatory Subunits (Type I and Type II)

The activation of PKA is initiated by the binding of cAMP analogs to the regulatory subunits, of which there are two major types, RI and RII, defining the PKA-I and PKA-II isoforms, respectively. This compound is an effective activator for both PKA-I and PKA-II. Some evidence suggests that this analog displays site selectivity, preferentially binding to the "site B" cAMP-binding domain within the type II regulatory subunit (RII). This contrasts with the related inhibitor, Rp-8-CPT-cAMPS, which shows a preference for site A of the type I subunit and site B of the type II subunit. The binding of this compound to the regulatory subunits is the crucial first step that overcomes the inhibitory constraint on the catalytic subunits.

Table 1: Activation Profile of PKA by this compound

| PKA Isoform | Regulatory Subunit | Activating Effect of this compound |

|---|---|---|

| Type I | RIα, RIβ | Activator |

Conformational Dynamics and Catalytic Activation of PKA

In its inactive state, the PKA holoenzyme sequesters the catalytic subunits, preventing them from phosphorylating substrates. The binding of two cAMP molecules to each regulatory subunit induces a significant conformational change, leading to the dissociation of the catalytic subunits from the regulatory dimer. This compound mimics this action. Upon its binding to the R subunits, the holoenzyme undergoes a conformational shift that releases the two now-active catalytic monomers. These free catalytic units are then able to diffuse and interact with their protein substrates. Studies under physiological conditions suggest that this activation may not always require complete physical separation of the subunits but rather an "opening" of the holoenzyme complex that exposes the catalytic sites.

PKA-Dependent Phosphorylation Cascades

Once liberated and active, the PKA catalytic subunits execute their function by transferring the γ-phosphate from ATP to specific serine or threonine residues on target proteins. This phosphorylation event alters the activity, localization, or stability of the substrate proteins, thereby propagating the signal downstream. A primary and well-characterized substrate of PKA is the cAMP response element-binding protein (CREB). Activation of PKA by agonists like this compound leads to the phosphorylation of CREB, which in turn modulates the transcription of a wide array of genes involved in metabolism, differentiation, and survival.

Modulation of Exchange Proteins Activated by cAMP (EPAC) by this compound

The discovery of Exchange Proteins Activated by cAMP (EPACs) revealed a PKA-independent pathway for cAMP signaling. EPAC proteins (EPAC1 and EPAC2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2. This compound and its derivatives are cornerstone pharmacological tools used to specifically stimulate this pathway.

Ligand Binding to EPAC1 and EPAC2 Isoforms

Like PKA, EPAC proteins contain a cyclic nucleotide-binding domain that is the target for this compound. In the absence of cAMP, an autoinhibitory intramolecular interaction within the EPAC protein masks its catalytic GEF domain. The binding of a cAMP analog like this compound to the cyclic nucleotide-binding domain releases this autoinhibition.

Research indicates that this compound exhibits isoform-preferential activation. It is a more efficient activator of the EPAC1 isoform compared to the endogenous ligand, cAMP. Conversely, it acts as a weaker agonist for the EPAC2 isoform. This preferential activation of EPAC1 is attributed to a single amino acid difference in the binding pocket between the two isoforms.

Table 2: Modulation of EPAC Isoforms by this compound

| EPAC Isoform | Relative Activation by this compound |

|---|---|

| EPAC1 | More efficient activator than cAMP |

Regulation of Guanine Exchange Factor (GEF) Activity for Rap GTPases

The primary function of EPAC proteins is to act as GEFs for Rap GTPases, particularly Rap1 and Rap2. Upon activation by this compound, the conformational change in EPAC exposes its catalytic domain. This active GEF domain can then bind to its substrate, the inactive GDP-bound Rap protein. EPAC catalyzes the exchange of GDP for the more abundant GTP, thereby converting Rap into its active, GTP-bound state. Active Rap-GTP then engages with its own downstream effectors to regulate a multitude of cellular processes, including cell adhesion, junction formation, and secretion.

Interactions with Other Cyclic Nucleotide Binding Proteins

Beyond its well-documented roles as an activator of cAMP-dependent Protein Kinase (PKA) and Exchange Protein Directly Activated by cAMP (Epac), this compound, also known as 8-CPT-cAMP, demonstrates significant interactions with other key cyclic nucleotide-binding proteins. These interactions contribute to its broad pharmacological profile and underscore the need for careful interpretation of experimental results. The primary alternative effectors include cGMP-dependent Protein Kinase (PKG) and Cyclic Nucleotide-Gated (CNG) ion channels.

cGMP-dependent Protein Kinase (PKG)

Research has consistently shown that 8-CPT-cAMP is not selective for cAMP-dependent proteins and functions as a potent, lipophilic activator of cGMP-dependent protein kinase (PKG). biolog.deproteinkinase.biz Studies have quantified this activation, revealing an activation constant (Ka) of 0.11 μM for PKG. caymanchem.com This cross-reactivity is a critical consideration, as the activation of PKG can initiate signaling cascades typically associated with cGMP, thereby confounding the effects attributed solely to the cAMP pathway. The ability of 8-CPT-cAMP to activate both PKA and PKG makes it a dual agonist for these two major classes of serine/threonine kinases. caymanchem.com

Cyclic Nucleotide-Gated (CNG) Channels

Cyclic nucleotide-gated (CNG) channels are non-selective cation channels that are directly gated by the binding of cAMP or cGMP. nih.govmdpi.com The interaction of 8-CPT-cAMP with these channels is an area of ongoing investigation. In a study on a cyclic nucleotide-activated K+ channel from Mesorhizobium loti (mlCNG), 8-CPT-cAMP was shown to bind to the isolated cyclic nucleotide-binding domain (CNBD) with a dissociation constant (KD) of 34 ± 25 nM. embopress.org This indicates a significantly higher affinity compared to cAMP itself, which exhibited a KD of 107 ± 11 nM in the same study. embopress.org While this research was conducted on a bacterial channel, it highlights the potential for 8-CPT-cAMP to act as a potent ligand for CNG channels. embopress.org In mammalian systems, studies using general membrane-permeant cyclic nucleotide analogs have demonstrated the activation of CNG channels, leading to neuronal membrane depolarization, an effect that could potentially be mimicked or influenced by 8-CPT-cAMP. nih.gov

Table 1: Activation and Binding Constants of 8-CPT-cAMP for Various Cyclic Nucleotide Binding Proteins

| Protein | Interaction Type | Constant (Value) | Source Organism/System |

|---|---|---|---|

| cGMP-dependent Protein Kinase (PKG) | Activation | Ka = 0.11 μM | Not specified caymanchem.com |

| Cyclic Nucleotide-Gated Channel (mlCNG) | Binding | KD = 34 ± 25 nM | Mesorhizobium loti embopress.org |

Influence on Cyclic Nucleotide Phosphodiesterase (PDE) Activity

8-CPT-cAMP is not only an activator of protein kinases but also a significant inhibitor of several phosphodiesterase (PDE) isozymes. nih.gov PDEs are critical enzymes that regulate cyclic nucleotide signaling by catalyzing the hydrolysis of cAMP and cGMP. The inhibitory action of 8-CPT-cAMP on PDEs can lead to an accumulation of endogenous cyclic nucleotides, further complicating its mechanism of action. biolog.deproteinkinase.biz This effect is particularly notable because it can indirectly activate signaling pathways by increasing the concentration of intracellular cAMP and cGMP. ahajournals.org

Detailed biochemical analyses have revealed that 8-CPT-cAMP potently inhibits the cGMP-specific phosphodiesterase (PDE5, also referred to as PDE VA) with a half-maximal inhibitory concentration (IC50) of 0.9 μM, a potency comparable to the selective PDE5 inhibitor zaprinast. nih.govmedchemexpress.commedchemexpress.com Furthermore, 8-CPT-cAMP is itself a substrate for PDE5, being metabolized at a rate approximately half that of cGMP. nih.gov

The compound also demonstrates inhibitory activity against other PDE families, albeit with lower potency. It inhibits the cGMP-inhibited phosphodiesterase (PDE3) and the cAMP-specific phosphodiesterase (PDE4) with IC50 values of 24 μM and 25 μM, respectively. caymanchem.comnih.gov This broad-spectrum PDE inhibition, especially the potent inhibition of PDE5, can lead to an increase in basal cGMP levels, an important secondary effect to consider when using this analog to probe cAMP-dependent pathways. biolog.deproteinkinase.biz The chemical modification at the C8 position contributes to the compound's improved stability against hydrolysis by phosphodiesterases when compared to the parent molecule, cAMP. biolog.deproteinkinase.biz

Table 2: Inhibitory Activity of 8-CPT-cAMP on Phosphodiesterase (PDE) Isozymes

| PDE Isozyme | Common Name | IC50 Value (μM) |

|---|---|---|

| PDE5 (PDE VA) | cGMP-specific PDE | 0.9 caymanchem.comnih.govmedchemexpress.commedchemexpress.com |

| PDE3 | cGMP-inhibited PDE | 24 caymanchem.comnih.gov |

| PDE4 | cAMP-specific PDE | 25 caymanchem.comnih.gov |

Cellular and Subcellular Actions of 8 4 Chlorophenylthio Camp

Regulation of Gene Expression and Transcriptional Networks

The elevation of intracellular cAMP levels, mimicked by the administration of 8-CPT-cAMP, triggers a cascade of events that profoundly alters the transcriptional landscape of the cell. This regulation is primarily, though not exclusively, mediated by the activation of PKA and its subsequent phosphorylation of key transcription factors.

cAMP Response Element-Binding Protein (CREB) Activation and Gene Transcription

A cornerstone of cAMP-mediated gene regulation is the activation of the cAMP Response Element-Binding Protein (CREB). Upon activation by PKA, the catalytic subunits of PKA translocate to the nucleus and phosphorylate CREB at a specific serine residue (Ser-133). This phosphorylation event is a critical switch that enables CREB to recruit transcriptional co-activators, bind to cAMP Response Elements (CREs) in the promoter regions of target genes, and initiate transcription. oup.com

Treatment of cells with 8-CPT-cAMP has been shown to robustly induce the phosphorylation of CREB. pnas.orgaai.org This activation is not merely a transient event; it sets in motion a complex and dynamic transcriptional program. An early and significant event following CREB activation is the induction of the inducible cAMP early repressor (ICER), a product of the CREM gene. ICER itself can bind to CREs and acts as a negative feedback regulator, dampening CREB-mediated transcription over time. pnas.orgpnas.org In S49 lymphoma cells, for instance, ICER is strongly induced within two hours of 8-CPT-cAMP treatment, suggesting a rapid mechanism to curtail the initial wave of gene expression. pnas.orgpnas.org

Differential Gene Expression Profiling in Response to 8-(4-Chlorophenylthio)-cAMP

The impact of 8-CPT-cAMP on gene expression is extensive and cell-type dependent. In murine S49 lymphoma cells, treatment with 8-CPT-cAMP for 24 hours alters the expression of approximately 4,500 out of a total of about 13,600 unique genes. pnas.orgnih.gov This effect is almost entirely dependent on the presence of PKA, as cells lacking PKA show virtually no change in gene expression in response to the compound. pnas.orgnih.gov

Initial changes in gene expression occur rapidly. Within two hours of 8-CPT-cAMP treatment in S49 cells, the expression of 152 genes containing conserved CREs is altered. pnas.orgnih.gov This represents the primary wave of PKA-dependent transcription. However, this initial response is followed by a much broader, secondary wave of gene expression changes that are likely independent of direct CRE-mediated transcription and may be orchestrated by the initial set of induced genes, including transcription factors and repressors like ICER. pnas.org

The table below summarizes the time-dependent changes in gene expression in wild-type S49 lymphoma cells following treatment with 100 µM 8-CPT-cAMP.

| Time Point | Number of Genes with Altered Expression (>1.5-fold change) |

| 2 hours | 1,680 |

| 6 hours | 2,050 |

| 24 hours | 3,337 |

| Total Unique Genes Altered | 4,475 |

Data adapted from a study on murine S49 lymphoma cells. pnas.org

Control of Cell Proliferation and Cell Cycle Progression

The cAMP signaling pathway, and by extension 8-CPT-cAMP, exerts a powerful influence over cell proliferation, often acting as a potent inhibitor of cell cycle progression in many cell types, particularly those of mesenchymal and lymphoid origin. molbiolcell.org

Mechanisms of Cell Cycle Arrest

A hallmark of 8-CPT-cAMP action is the induction of cell cycle arrest, most commonly in the G1 phase. pnas.orgchina-oncology.com In wild-type S49 lymphoma cells, treatment with 8-CPT-cAMP leads to the arrest of approximately 65% of the cell population in G1 by 18 hours. pnas.org This arrest is accompanied by significant changes in the expression of key cell cycle regulatory proteins. pnas.orgnih.gov

One of the central mechanisms underlying this G1 arrest is the modulation of the Retinoblastoma protein (Rb). 8-CPT-cAMP promotes the dephosphorylation of Rb, converting it to its active, growth-suppressive state. molbiolcell.org Active Rb, in turn, sequesters E2F transcription factors, preventing the expression of genes required for entry into the S phase.

Furthermore, 8-CPT-cAMP can influence the levels and activity of cyclin-dependent kinase inhibitors (CKIs). For instance, in some contexts, cAMP signaling can lead to the induction of p21Cip1, which can inhibit the activity of cyclin-Cdk complexes that are essential for cell cycle progression. molbiolcell.org

The table below illustrates the effect of 8-CPT-cAMP on the cell cycle distribution of adipose stem cells (ASCs).

| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | 64 | 26 | 10 |

| 8-CPT-cAMP (250 µM) | 75 | 5 | 20 |

Data represents the percentage of cells in each phase of the cell cycle after 72 hours of treatment. molbiolcell.org

Modulation of Proliferative Signaling Pathways

The anti-proliferative effects of 8-CPT-cAMP are mediated through its influence on various signaling pathways that govern cell growth. Beyond the direct PKA-CREB axis, 8-CPT-cAMP can interact with other critical signaling networks.

Induction and Inhibition of Apoptosis and Cell Survival Pathways

The cAMP signaling pathway plays a dual role in regulating cell fate, capable of either promoting survival or inducing apoptosis depending on the cellular context and the duration and magnitude of the signal. 8-CPT-cAMP has been a valuable tool for dissecting these opposing functions.

In many cancer cell lines, such as multiple myeloma and leukemia cells, 8-CPT-cAMP is a potent inducer of apoptosis. china-oncology.comresearchgate.net This pro-apoptotic effect is often linked to the G1 cell cycle arrest it induces, suggesting a coordinated response to halt proliferation and eliminate abnormal cells. pnas.orgnih.gov The apoptotic program triggered by 8-CPT-cAMP frequently proceeds through the intrinsic or mitochondrial pathway. china-oncology.comnih.gov

Key molecular events in 8-CPT-cAMP-induced apoptosis include:

Loss of Mitochondrial Membrane Potential: Treatment with 8-CPT-cAMP can lead to the depolarization of the mitochondrial membrane, a critical early event in the intrinsic apoptotic cascade. china-oncology.comnih.gov

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family is crucial. 8-CPT-cAMP has been shown to downregulate the expression of the anti-apoptotic protein Mcl-1 in human B-precursor cells and to decrease Bcl-2 levels while increasing pro-apoptotic Bax expression in multiple myeloma cells. china-oncology.comnih.gov

Caspase Activation: The apoptotic cascade culminates in the activation of caspases. 8-CPT-cAMP treatment leads to the activation of initiator caspases like caspase-9 (associated with the mitochondrial pathway) and executioner caspases like caspase-3. china-oncology.comnih.govnih.gov

Conversely, in other cell types, such as intestinal epithelial cells, 8-CPT-cAMP can act as a survival factor, protecting against apoptosis induced by other stimuli. pnas.org This anti-apoptotic effect is associated with the induction of Inhibitor of Apoptosis Proteins (IAPs), such as c-IAP2. pnas.org These proteins can directly bind to and inhibit caspases, thereby blocking the execution of the apoptotic program. The induction of c-IAP2 by 8-CPT-cAMP is a transcriptional event that relies on the activation of CREB. pnas.org

The table below summarizes the effect of 8-CPT-cAMP on key apoptotic regulators in different cell types.

| Cell Type | Apoptotic Effect | Key Molecular Changes |

| Multiple Myeloma (U266) | Induction | ↓ Bcl-2, ↑ Bax, ↑ Caspase-9 |

| S49 Lymphoma | Induction | ↑ Bim, ↑ Caspase-3 activity |

| Human B-precursor cells | Induction | ↓ Mcl-1 |

| Intestinal Epithelial (T84) | Inhibition | ↑ c-IAP2 |

This table provides a summary of findings from various studies. china-oncology.comnih.govnih.govpnas.org

Anti-Apoptotic Mechanisms in Other Cell Types

In contrast to its pro-apoptotic role in cancer cells, 8-CPT-cAMP exhibits protective, anti-apoptotic effects in several other cell types, particularly those of the nervous and epithelial systems. In neuroendocrine cells, 8-CPT-cAMP significantly reduces cell death induced by serum withdrawal, a classic apoptotic stimulus. nih.gov This neuroprotective effect is suggested to be PKA-dependent. nih.gov Similarly, in sympathetic neurons, 8-CPT-cAMP can arrest neuronal death following nerve growth factor (NGF) withdrawal. nih.gov This survival-promoting action is associated with the prevention of the pro-apoptotic redistribution of BAX and cytochrome c. nih.gov

In the context of epithelial cells, 8-CPT-cAMP has been found to inhibit apoptosis in both normal and transformed intestinal epithelial cells. pnas.org It effectively suppresses apoptosis induced by both the Fas ligand (a death receptor pathway) and staurosporine (B1682477) (a mitochondrial pathway). pnas.org A key mechanism underlying this protection is the induction of the inhibitor of apoptosis protein-2 (IAP-2), also known as c-IAP2. pnas.org The compound was also found to protect rat hepatocytes from apoptosis induced by various agents, an effect that was largely independent of PKA activation, pointing towards the involvement of cAMP-GEFs (Epac proteins). researchgate.net

| Cell Type | Key Findings | Associated Mechanisms |

| Neuroendocrine NS-1 cells | Protects from serum withdrawal-induced apoptosis. nih.gov | PKA-dependent survival pathway. nih.gov |

| Sympathetic Neurons | Arrests apoptosis after NGF withdrawal. nih.gov | Prevents BAX and cytochrome c redistribution. nih.gov |

| Intestinal Epithelial cells (T84, RIE-1) | Inhibits both death receptor- and mitochondria-mediated apoptosis. pnas.org | Induction of inhibitor of apoptosis protein-2 (IAP-2/c-IAP2). pnas.org |

| Rat Hepatocytes | Protects against apoptosis induced by bile acids, Fas ligand, and TNF-alpha. researchgate.net | Primarily independent of PKA, suggesting Epac involvement. researchgate.net |

| Spiral Ganglion Neurons | Promotes survival via a cytoplasmic PKA action. nih.gov | Inactivation of the pro-apoptotic protein Bad. nih.gov |

Influence on Cellular Differentiation and Morphogenesis

This compound significantly influences the differentiation and morphological changes in various cell types, most notably in neuronal and adipocyte lineages.

The role of 8-CPT-cAMP in neuronal differentiation is well-documented, particularly its ability to induce neurite outgrowth (neuritogenesis). In neuroendocrine NS-1 cells and PC12 cells, 8-CPT-cAMP promotes neurite extension. nih.gov This process can occur through signaling pathways that are distinct from those activated by neurotrophins like NGF. nih.gov While both 8-CPT-cAMP and NGF can lead to a neuronal-like phenotype, the cAMP-induced pathway in NS-1 cells appears to be dependent on Rap1 for neuritogenesis but not for growth arrest. nih.gov

In ND7/23 sensory neuron-like cells, 8-CPT-cAMP mimics the neuritogenic effects of other cAMP-elevating agents. researchgate.net Studies in these cells suggest a synergistic action between PKA and Epac pathways in promoting neurite outgrowth. researchgate.net However, the specific signaling pathways can be cell-type dependent. For instance, in certain retinal neurons, cAMP-stimulated neurite outgrowth appears to be independent of both PKA and the Epac/Rap pathway, hinting at a novel cAMP-dependent mechanism. jneurosci.org In contrast, in PKA-deficient PC12 cells, 8-CPT-cAMP fails to promote process formation, suggesting a critical role for PKA in this specific context. researchgate.net The differentiation of R28 retinal neuronal cells is also induced by 8-CPT-cAMP. frontiersin.org

| Cell Line/Type | Effect of 8-CPT-cAMP | Signaling Pathway Insights |

| NS-1 Neuroendocrine Cells | Promotes neurite extension and growth arrest. nih.gov | Neuritogenesis is Rap1-dependent; growth arrest is Rap1-independent. nih.gov |

| PC12 Cells | Induces a neuronal-like phenotype. nih.gov | Fails to induce outgrowth in PKA-deficient variants, indicating PKA dependence. researchgate.net |

| ND7/23 Sensory Neuron-like Cells | Mimics db-cAMP-induced neuritogenesis. researchgate.net | Synergistic action of PKA and Epac pathways. researchgate.net |

| E18 Rat Retinal Neurons | No stimulation of neurite outgrowth on its own. jneurosci.org | Suggests involvement of a novel cAMP pathway, independent of PKA and Epac/Rap. jneurosci.org |

| R28 Retinal Neuronal Cells | Induces differentiation into neurons. frontiersin.org | Utilized as a standard differentiation agent. frontiersin.org |

8-CPT-cAMP is also a key regulator of adipogenesis, the process of differentiation into fat cells. In human mesenchymal stem cells (hMSCs), 8-CPT-cAMP, in conjunction with a glucocorticoid like dexamethasone, is effective in inducing differentiation into adipocytes. google.com It acts by elevating intracellular cAMP levels, a crucial signal for initiating the adipogenic program. google.com

In the widely studied 3T3-L1 preadipocyte cell line, 8-CPT-cAMP stimulates adipogenesis. nih.gov Research indicates that this requires the synergistic action of both PKA and Epac-dependent pathways. nih.gov While selective activation of PKA or Epac alone is inefficient, their combined activation leads to robust differentiation, comparable to that induced by broad phosphodiesterase inhibitors. nih.gov However, in other contexts, such as with stromal vascular cells, activation of specific adenosine (B11128) receptors that increase cAMP can potently inhibit adipocyte differentiation, suggesting a complex and context-dependent role for cAMP in this process. nih.gov In the 3T3-F442A adipocyte cell line, 8-CPT-cAMP treatment did not significantly alter the expression of cytosolic aspartate aminotransferase (cAspAT) mRNA, in contrast to the strong induction seen with glucose deprivation. oup.com

| Cell Line/Type | Effect of 8-CPT-cAMP | Signaling Pathway Insights |

| Human Mesenchymal Stem Cells (hMSCs) | Induces differentiation into adipocytes (with glucocorticoids). google.com | Elevates intracellular cAMP levels, a key trigger for adipogenesis. google.com |

| 3T3-L1 Preadipocytes | Stimulates adipogenesis. nih.gov | Requires synergistic action of both PKA and Epac pathways. nih.gov |

| Stromal Vascular Cells (mouse) | Can be inhibitory depending on the upstream receptor activated. nih.gov | A2b adenosine receptor activation (increases cAMP) inhibits differentiation. nih.gov |

| 3T3-F442A Adipocytes | No significant effect on cAspAT mRNA expression. oup.com | Highlights specificity of gene regulation by cAMP versus other stimuli. oup.com |

Neuronal Differentiation and Neuritogenesis

Modulation of Cell Adhesion and Migration

The influence of 8-CPT-cAMP extends to the dynamic processes of cell adhesion and migration, which are fundamental to development, immune response, and cancer metastasis. The compound's effects are often mediated through the Epac-Rap1 signaling axis, which plays a crucial role in regulating integrin-mediated adhesion.

In Ovcar3 ovarian cancer cells, an Epac-selective analog of 8-CPT-cAMP stimulates cell adhesion to fibronectin. researchgate.net This effect is directly correlated with the activation of Rap1. researchgate.net Similarly, in head and neck squamous cell carcinoma (HNSCC) cells, activation of the Epac/Rap1 pathway enhances cell-matrix adhesion. nih.gov In human vascular endothelial cells (VECs), both PKA and Epac pathways are involved in coordinating adhesion to extracellular matrix proteins. ahajournals.org While Epac activation via an analog of 8-CPT-cAMP promotes Rap1 activation and adhesion, it does not necessarily translate to increased cell migration in VECs. ahajournals.org

Conversely, in pancreatic ductal adenocarcinoma (PDAC) cells, increasing cAMP levels inhibits cell migration. nih.gov This inhibitory effect is mediated by PKA, which leads to a loss of paxillin (B1203293) from focal adhesions and cessation of cell ruffling. nih.gov In this cell type, the Epac-selective activator actually potentiated migration, highlighting the opposing roles of PKA and Epac in regulating the migratory machinery of certain cancer cells. nih.gov

| Cell Type | Effect on Adhesion/Migration | Key Signaling Pathway |

| Ovcar3 Ovarian Cancer Cells | Stimulates cell adhesion to fibronectin. researchgate.net | Epac-Rap1 pathway. researchgate.net |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Enhances cell-matrix adhesion. nih.gov | Epac-Rap1 pathway. nih.gov |

| Human Vascular Endothelial Cells (VECs) | Promotes adhesion to extracellular matrix. ahajournals.org | Coordinated action of both PKA and Epac. ahajournals.org |

| Pancreatic Ductal Adenocarcinoma (PDAC) | Inhibits migration and ruffling. nih.gov | PKA-mediated. nih.gov |

| Human Coronary Artery Endothelial Cells | Reverses U46619-induced reduction of migration. thieme-connect.com | Thromboxane receptor antagonism. thieme-connect.com |

Regulation of Secretion and Exocytosis

8-CPT-cAMP is a valuable tool for dissecting the role of cAMP in regulated secretion and exocytosis across various cell types, from pancreatic β-cells to endothelial cells.

In pancreatic β-cells and the INS-1 insulin-secreting cell line, an Epac-selective analog of 8-CPT-cAMP is an effective stimulus for Ca2+-induced Ca2+ release (CICR) from intracellular stores, which is tightly coupled to the exocytosis of insulin (B600854) granules. nih.govresearchgate.net This action is independent of PKA, demonstrating a direct role for the Epac pathway in stimulus-secretion coupling in these cells. nih.gov

In endothelial cells, cAMP-mediated exocytosis of Weibel-Palade bodies (WPB), which contain von Willebrand factor (vWF), is controlled by an Epac-Rap1-dependent pathway. researchgate.net This highlights a PKA-independent mechanism for regulating the release of hemostatic factors. Similarly, in inner medullary collecting duct (IMCD) cells, an Epac-selective analog mimics the action of vasopressin in triggering Ca2+ mobilization and the apical exocytosis of aquaporin-2 (AQP2) water channels, even in the presence of PKA inhibitors. physiology.org This suggests that Epac activation is an integral part of the signaling cascade for AQP2 trafficking. physiology.org In pituitary gonadotropes, agents that increase cAMP, such as 8-CPT-cAMP, can stimulate the exocytosis of luteinizing hormone, sometimes acting in parallel to other signaling pathways like those involving protein kinase C. pnas.org

| Cell Type | Secreted Product | Effect of 8-CPT-cAMP Analog | Key Signaling Pathway |

| Pancreatic β-cells / INS-1 cells | Insulin | Stimulates Ca2+-induced Ca2+ release and exocytosis. nih.govresearchgate.net | Epac-mediated, PKA-independent. nih.gov |

| Endothelial Cells | von Willebrand factor (vWF) | Regulates exocytosis of Weibel-Palade bodies. researchgate.net | Epac-Rap1 dependent. researchgate.net |

| Inner Medullary Collecting Duct (IMCD) | Aquaporin-2 (AQP2) | Triggers apical exocytosis. physiology.org | Epac-mediated, PKA-independent. physiology.org |

| Pituitary Gonadotropes | Luteinizing Hormone | Stimulates exocytosis. pnas.org | cAMP-dependent pathway, parallel to PKC. pnas.org |

Impact on Intracellular Ion Homeostasis

The compound this compound (8-pCPT-cAMP) significantly influences intracellular ion homeostasis by modulating the activity of various ion channels and transporters. Its effects are widespread, impacting the cellular balance of key ions such as potassium, calcium, and sodium, as well as influencing intracellular pH. These actions are mediated through both canonical pathways, like the activation of Protein Kinase A (PKA), and non-canonical pathways involving Exchange Proteins Directly Activated by cAMP (Epac).

Potassium (K⁺) Channel Modulation

8-pCPT-cAMP alters potassium channel function in diverse cell types, which is crucial for setting the resting membrane potential and for cellular processes like secretion and proliferation.

In bovine adrenal zona fasciculata (AZF) cells, metabolites of 8-pCPT-cAMP have been shown to potently stimulate the expression of bTREK-1 mRNA and the associated K⁺ current. nih.gov Conversely, other studies indicate that cAMP analogs, including 8-pCPT-cAMP, can inhibit bTREK-1 K⁺ channels. researchgate.net In human myeloblastic ML-1 cells, 100 μM 8-pCPT-cAMP mimics the effect of serum growth factors by activating a 4-aminopyridine-sensitive K⁺ channel, an effect mediated by PKA-induced phosphorylation. physiology.org This suggests a role for the compound in regulating cell proliferation through K⁺ channel activity. physiology.org

In rat taste receptor cells, 8-pCPT-cAMP leads to a poorly reversible inhibition of outward potassium currents by up to 33%, an effect that is dependent on protein kinase activity. physiology.org

Furthermore, in the context of cardiac electrophysiology, 8-pCPT-cAMP modulates the delayed rectifier potassium current (IKs), which is composed of KCNQ1 and KCNE1 subunits. nih.govrupress.org By activating PKA, the compound causes a significant leftward shift in the conductance-voltage relationship, increases the likelihood of channel opening, and reduces the time until the first opening (first latency). nih.govrupress.org This modulation enhances cardiac action potential repolarization. nih.gov

Table 1: Effect of 8-pCPT-cAMP on K⁺ Channel Kinetics (IKs)

| Parameter | Control | With 8-pCPT-cAMP | Cell Type/System | Reference |

|---|---|---|---|---|

| First Latency to Opening | 1.61 ± 0.13 s | 1.06 ± 0.11 s | CHO cells expressing KCNQ1/KCNE1 | nih.govrupress.org |

Calcium (Ca²⁺) Signaling

8-pCPT-cAMP exerts complex effects on intracellular calcium signaling, a critical component of numerous physiological processes.

In rat cortical collecting ducts (CCD), 100 μM 8-pCPT-cAMP triggers a marked and sustained increase in cytosolic free calcium ([Ca²⁺]i) of approximately 101 nM. physiology.org This effect is primarily dependent on calcium entry from the basolateral side and is independent of sodium reabsorption or the Na⁺/Ca²⁺ exchanger. physiology.org

In hippocampal neurons, 8-pCPT-cAMP increases the availability of dihydropyridine-sensitive calcium channels (Ls and Lp types) through PKA-dependent phosphorylation. jneurosci.org In pancreatic β-cells, the compound mobilizes Ca²⁺ from intracellular stores via an Epac-mediated, PKA-independent pathway known as Ca²⁺-induced Ca²⁺ release (CICR). nih.gov This action is coupled to exocytosis, highlighting its role in insulin secretion. nih.gov

Conversely, in smooth muscle cells of the intestinal longitudinal layer, activation of PKA by cAMP analogs can lead to the inhibitory phosphorylation of cytosolic phospholipase A2 (cPLA2). nih.gov This inhibits agonist-stimulated cPLA2 activity and subsequent arachidonic acid-dependent Ca²⁺ influx. nih.gov

Table 2: Effect of 8-pCPT-cAMP on Intracellular Calcium ([Ca²⁺]i)

| Cell Type | Effect | Magnitude of Change | Mediator/Pathway | Reference |

|---|---|---|---|---|

| Rat Cortical Collecting Duct | Increased [Ca²⁺]i | +101 ± 11 nM | Basolateral Ca²⁺ entry | physiology.org |

| Rat Cardiomyocytes (via Epac) | Increased Ca²⁺ spark frequency | 2.4 to 6.9 sparks s⁻¹ (100 μm)⁻¹ | Epac/CaMKII | nih.gov |

| Rat Cardiomyocytes (via Epac) | Decreased Ca²⁺ spark amplitude | 1.8 to 1.6 (F/F₀) | Epac/CaMKII | nih.gov |

| Pancreatic β-Cells (via Epac) | Mobilization of Ca²⁺ from stores | Qualitative increase | Epac-mediated CICR | nih.gov |

Sodium (Na⁺) and Chloride (Cl⁻) Transport

The influence of 8-pCPT-cAMP extends to epithelial sodium and chloride channels, which are fundamental for fluid and electrolyte balance across tissues.

In studies using Xenopus oocytes, 8-pCPT-cAMP was found to act as an extracellular ligand for the epithelial sodium channel (ENaC). ijbs.com It stimulates channel activity by relieving the channel's self-inhibition mechanism. ijbs.com In another study, 8-pCPT-cAMP increased amiloride-sensitive current by over 300% in oocytes expressing specific chimeric ENaC channels (guinea pig α subunit with rat β and γ subunits), suggesting that PKA activity is required for this activation. researchgate.net However, in porcine ciliary processes, the compound did not cause a change in transepithelial ²²Na⁺ flux. arvojournals.org

Regarding chloride transport, 8-pCPT-cAMP is implicated in intestinal Cl⁻ secretion. rupress.org Its effects are mediated through an Epac-dependent pathway that elevates intracellular Ca²⁺, rather than through direct action on the CFTR channel. rupress.org In porcine ciliary processes, 10 μM 8-bromo-cAMP, a related analog, induced a significant but transient increase in net Cl⁻ flux from the pigment epithelial (PE) to the non-pigment epithelial (NPE) side. arvojournals.org

Intracellular pH (pHi) Homeostasis

In Calliphora salivary glands, 8-pCPT-cAMP mimics the acidifying effect of serotonin (B10506) by increasing intracellular cAMP levels. biologists.com However, when carbonic anhydrase is inhibited with acetazolamide, the application of 10 μmol l⁻¹ 8-pCPT-cAMP results in an intracellular alkalinization, revealing a more complex role in pH regulation that is dependent on the activity of other enzymes. biologists.com

Table 3: Summary of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 8-pCPT-cAMP | This compound |

| PKA | Protein Kinase A |

| Epac | Exchange Proteins Directly Activated by cAMP |

| 8-CPT-2'-O-Me-cAMP | 8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate |

| CaMKII | Ca²⁺/calmodulin kinase II |

| ENaC | Epithelial Sodium Channel |

| 8-bromo-cAMP | 8-Bromoadenosine 3',5'-cyclic monophosphate |

Investigation of 8 4 Chlorophenylthio Camp in Pre Clinical Disease Models

Neurobiology Research Models

In the field of neurobiology, 8-CPT-cAMP has been instrumental in elucidating the functions of cAMP in neuronal health, connectivity, and in modeling neurological disorders.

Research has demonstrated that 8-CPT-cAMP can promote the long-term survival and neurite outgrowth of cultured rat neonatal sympathetic and embryonic sensory neurons, performing a similar role to Nerve Growth Factor (NGF). nih.govpnas.org Studies using organotypic slice cultures of postnatal mouse spinal motor neurons have shown that 8-(4-chlorophenylthio)-cAMP promotes the survival of a portion of these neurons. jneurosci.org Furthermore, investigations into spiral ganglion neurons (SGNs) have revealed that 8-CPT-cAMP promotes their survival in vitro. jneurosci.orgnih.gov This pro-survival effect is mediated through the activation of cAMP-dependent protein kinase (PKA), specifically acting on targets outside of the cell nucleus. jneurosci.orgnih.gov

In the context of nerve injury, while 8-CPT-cAMP alone did not promote the regeneration of axons from adult retinal ganglion cells (RGCs), it significantly enhanced the axonal regeneration induced by ciliary neurotrophic factor (CNTF). jneurosci.orgmiami.edu This synergistic effect highlights the importance of the cAMP pathway in augmenting neurotrophic factor-mediated repair. jneurosci.orgmiami.edu The combined CNTF/CPT-cAMP-induced survival and regeneration of RGCs are dependent on the activity of PKA. jneurosci.orgmiami.edu

| Model System | Key Finding with 8-CPT-cAMP | Mediating Pathway | Reference |

|---|---|---|---|

| Rat Sympathetic and Sensory Neurons | Promotes long-term survival and neurite outgrowth. | cAMP-dependent protein kinases | nih.govpnas.org |

| Mouse Spinal Motor Neurons | Promotes survival of a proportion of neurons. | Not specified | jneurosci.org |

| Rat Spiral Ganglion Neurons (SGNs) | Promotes survival in vitro. | Extranuclear PKA | jneurosci.orgnih.gov |

| Adult Retinal Ganglion Cells (RGCs) | Potentiates CNTF-induced axonal regeneration. | PKA | jneurosci.orgmiami.edu |

The role of cAMP in synaptic plasticity, the cellular basis for learning and memory, has been extensively studied using 8-CPT-cAMP and its analogs. In hippocampal slice cultures, application of 8-CPT-cAMP has been shown to enhance the maintenance of long-term potentiation (LTP), a form of synaptic plasticity crucial for memory formation. nih.gov This effect was found to be dependent on protein synthesis and the activation of the ERK pathway. nih.gov

Further studies have explored the specific effectors of cAMP signaling. In cochlear explant cultures, the membrane-permeable cAMP agonist 8-cpt-cAMP was found to promote the regeneration of synapses after excitotoxic damage. nih.govfrontiersin.org This regenerative effect was mediated by PKA, as opposed to the other major cAMP effector, Exchange Protein Directly Activated by cAMP (Epac). nih.govfrontiersin.org Conversely, research on cerebellar synapses has indicated that a presynaptic form of LTP involves an EPAC-PKCε signaling cascade. elifesciences.org In the hippocampus, activation of Epac with a specific agonist, 8-(4-chlorophenylthio)-2′-O-methyl-cAMP (a derivative of 8-CPT-cAMP), was shown to induce a form of long-term depression (LTD). nih.govresearchgate.net

| Brain Region/Model | Effect of 8-CPT-cAMP or Analog | Key Pathway Implicated | Reference |

|---|---|---|---|

| Mouse Hippocampal Slices (CA1) | Enhances maintenance of LTP. | ERK, Protein Synthesis | nih.gov |

| Cochlear Synapses (in vitro) | Promotes synapse regeneration after damage. | PKA | nih.govfrontiersin.org |

| Cerebellar Parallel Fiber Synapses | Induces presynaptic LTP. | EPAC-PKCε | elifesciences.org |

| Rat Hippocampal Slices (CA1) | Induces LTD. | Epac, p38-MAPK | nih.govresearchgate.net |

Rett Syndrome (RTT) is a neurodevelopmental disorder characterized by deficits in synaptogenesis and neuronal circuitry. nih.gov In a mouse model of RTT, it was discovered that resting cAMP levels were lower than in wild-type mice. nih.gov While the direct application of 8-CPT-cAMP was not the primary focus of this study, the investigation centered on the downstream effector Epac. nih.gov The study found that activating Epac with a specific agonist, 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT), could reinforce neuronal bursting activity in the respiratory network of the mutant mice, suggesting that targeting cAMP-Epac signaling could be a potential therapeutic avenue. nih.gov This highlights the utility of cAMP analogs in probing the functional consequences of signaling pathway dysregulation in neurodevelopmental disease models.

Synaptic Plasticity and Learning/Memory Mechanisms

Cardiovascular Research Models

8-CPT-cAMP has also been widely used to investigate the role of cAMP signaling in the cardiovascular system, from the level of individual heart cells to the regulation of blood vessel function.

In the context of the heart muscle, 8-CPT-cAMP and its derivatives have been shown to influence both function and growth (hypertrophy). In adult rat ventricular myocytes, selective activation of Epac with an analog of 8-CPT-cAMP induced features of hypertrophy, including increased cell size and protein synthesis. nih.govahajournals.orgahajournals.org This pro-hypertrophic effect was found to be mediated through several downstream signaling pathways, including Ras, calcineurin, and CaMKII. nih.govahajournals.org

Interestingly, the effects of cAMP signaling on myocardial contractility appear to be complex. While both PKA and Epac activation can increase cardiac sarcomere contraction, they do so through different mechanisms. pnas.orgnih.govscispace.com Selective Epac activation has been shown to increase the sensitivity of myofilaments to calcium, which contributes to increased contraction. pnas.orgnih.govscispace.com This effect is mediated by the phosphorylation of key sarcomeric proteins like cardiac Troponin I and cardiac Myosin Binding Protein-C, and is dependent on Protein Kinase C (PKC) and CaMKII. pnas.orgnih.govscispace.com

| Cardiovascular Model | Effect of 8-CPT-cAMP or Analog | Mediating Pathway(s) | Reference |

|---|---|---|---|

| Adult Rat Ventricular Myocytes | Induces cellular hypertrophy. | Ras, Calcineurin, CaMKII | nih.govahajournals.orgahajournals.org |

| Rat Ventricular Cardiac Myocytes | Increases myofilament Ca2+ sensitivity and sarcomere contraction. | PKC, CaMKII | pnas.orgnih.govscispace.com |

The regulation of blood vessel diameter (vascular tone) and the health of the inner lining of blood vessels (endothelium) are critical for cardiovascular health. In rat mesenteric arteries, an Epac-selective analog of 8-CPT-cAMP was found to cause vasorelaxation. nih.gov This relaxation was attributed to the activation of large-conductance Ca2+-sensitive potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization. nih.gov

In human umbilical vein endothelial cells (HUVECs), activation of Epac signaling enhances the endothelial barrier function, which is crucial for preventing leakage from blood vessels. ahajournals.orgnih.gov This is achieved by strengthening the junctions between endothelial cells, a process involving the Rap1 signaling pathway. ahajournals.orgnih.gov Furthermore, Epac activation can counteract the increased permeability caused by inflammatory agents. ahajournals.org

| Vascular Model | Effect of 8-CPT-cAMP or Analog | Key Mechanism | Reference |

|---|---|---|---|

| Rat Mesenteric Artery | Induces vasorelaxation. | Activation of BKCa channels in smooth muscle cells | nih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Enhances endothelial barrier function. | Activation of Epac-Rap1 signaling, strengthening of cell-cell junctions | ahajournals.orgnih.gov |

Gap Junction Communication in Cardiomyocytes

The compound this compound (8-pCPT-cAMP), particularly its derivative 8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8CPT), plays a significant role in modulating gap junction (GJ) communication in cardiomyocytes. Research has demonstrated that cyclic AMP (cAMP) enhances GJ function through two distinct downstream pathways: one dependent on Protein Kinase A (PKA) and the other on the Exchange protein directly activated by cAMP (Epac). ahajournals.orgnih.gov

The specific activator of Epac, 8CPT, has been instrumental in delineating these pathways. ahajournals.orgnih.gov Studies using 8CPT revealed that the Epac-dependent signal remarkably enhances the accumulation of Connexin43 (Cx43), the primary protein component of GJs in ventricular myocytes, at the cell-cell contacts. ahajournals.orgnih.gov This accumulation is a crucial step in the formation of new GJs. While the PKA-specific activator, N6-benzoyladenosine-3',5'-cyclic monophosphate (6Bnz), primarily potentiates the gating function of existing GJs with only a slight effect on Cx43 accumulation, 8CPT significantly promotes the physical clustering of Cx43 at intercellular junctions. ahajournals.orgnih.gov

Further investigation showed that 8CPT also promotes the maturation of adherens junctions (AJs), which are structures that precede the formation of GJs. ahajournals.orgnih.gov The enhanced formation of AJs, marked by increased neural-cadherin immunostaining, is thought to facilitate the subsequent assembly of GJs. ahajournals.orgnih.gov The critical role of the Epac-Rap1 signaling pathway in this process was confirmed by experiments where the inactivation of Rap1 disrupted the accumulation of Cx43 at cell-cell contacts. ahajournals.orgnih.gov

Interestingly, while 8CPT alone has a slight effect on the gating function of GJs, it significantly enhances the intercellular communication mediated by the PKA activator 6Bnz. ahajournals.org This suggests a cooperative relationship between the PKA and Epac pathways, where Epac-mediated accumulation of Cx43 and PKA-mediated enhancement of channel gating work together to augment functional gap junction neoformation in cardiomyocytes. ahajournals.orgnih.gov

In essence, 8-pCPT-cAMP, through its selective activation of the Epac pathway, is a key regulator of the structural component of cardiac gap junctions, promoting the accumulation of Cx43 at cell borders, which is a prerequisite for the formation of new, functional intercellular channels.

Metabolic and Endocrine Research Models

Glucose Homeostasis and Insulin (B600854) Secretion

The compound this compound and its analogs, particularly 8-(4-chloro-phenylthio)-2'-O-methyladenosine-3'-5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP), have been extensively studied for their role in glucose homeostasis and insulin secretion. nih.govnih.govnih.gov These compounds are selective activators of the Exchange protein directly activated by cAMP (Epac), a key component of cAMP signaling pathways independent of Protein Kinase A (PKA). nih.govnih.gov

In pancreatic β-cells, 8-pCPT-2'-O-Me-cAMP has been shown to potentiate glucose-stimulated insulin secretion (GSIS). nih.govupstate.edu Studies on isolated human and mouse islets of Langerhans have demonstrated that this Epac activator enhances both the first and second phases of GSIS. nih.govupstate.edu This potentiation is dependent on glucose metabolism. medchemexpress.com The mechanism involves the mobilization of calcium from intracellular stores through a process known as Ca2+-induced Ca2+ release (CICR), which is directly coupled to exocytosis of insulin granules. nih.govnih.gov This effect is independent of PKA activation. nih.gov

However, the role of PKA in the action of 8-pCPT-2'-O-Me-cAMP is complex. While the compound is a selective activator of Epac, some studies suggest a permissive role for PKA activity in its insulin secretagogue effects. nih.gov For instance, in human islets, the potentiation of GSIS by 8-pCPT-2'-O-Me-cAMP was significantly reduced by PKA inhibitors. nih.gov In contrast, in mouse islets, a PKA inhibitor did not block the potentiation of GSIS by the Epac activator. pnas.org These findings suggest potential species-specific differences in the interplay between Epac and PKA pathways.

The downstream effector of Epac in this process is the Ras-related small G protein Rap1. pnas.org Activation of the Epac/Rap1 signaling pathway is a crucial, PKA-independent mechanism through which cAMP potentiates insulin secretion. pnas.org

Table 1: Effects of 8-pCPT-cAMP Analogs on Insulin Secretion

| Cell/Tissue Model | Compound | Key Finding | Reference |

|---|---|---|---|

| Human Pancreatic β-cells | 8-pCPT-2'-O-Me-cAMP | Stimulates Ca2+-induced Ca2+ release and exocytosis, independent of PKA. | nih.govnih.gov |

| Human Islets of Langerhans | 8-pCPT-2'-O-Me-cAMP-AM | Potentiates glucose-stimulated insulin secretion, with a permissive role for PKA. | nih.gov |

| Mouse Islets of Langerhans | 8-pCPT-2'-O-Me-cAMP-AM | Potentiates both first and second phases of glucose-stimulated insulin secretion. | upstate.edu |

Lipid Metabolism and Cholesterol Efflux

The role of this compound in lipid metabolism is primarily linked to its function as a modulator of the cAMP signaling pathway. The cAMP pathway, through its effectors such as Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), plays a role in regulating genes involved in lipid synthesis and metabolism. nih.govnih.gov

In the context of adipogenesis, the differentiation of 3T3-L1 fibroblasts into adipocytes is stimulated by a combination of factors including isobutylmethylxanthine (IBMX), which increases intracellular cAMP levels. nih.gov Replacing IBMX with the Epac-selective activator 8-(4-chlorophenylthio)-2-O'-methyl-cAMP (8CPT-2-Me-cAMP) was found to significantly increase the mRNA levels of peroxisome proliferator-activated receptor gamma (PPARγ), a key transcription factor in adipogenesis. nih.gov Furthermore, microarray analysis revealed that the presence of 8CPT-2-Me-cAMP in the differentiation medium led to the upregulation of PPARγ and its target genes, as well as other genes involved in lipid metabolism. nih.gov This indicates the involvement of the cAMP-Epac pathway in the regulation of adipogenic genes.

The cAMP/PKA pathway is also known to influence lipid metabolism by acting on transcription factors like the cAMP-response element binding protein (CREB). nih.gov Activated CREB can repress the expression of genes involved in lipid synthesis, such as PPARγ. nih.gov While 8-pCPT-cAMP is primarily known as an Epac activator, its broader effects on the cAMP signaling network can indirectly influence lipid metabolism through these transcriptional mechanisms.

There is limited direct evidence from the provided search results detailing the specific role of this compound in cholesterol efflux. However, given its role in activating cAMP-dependent signaling pathways that are known to regulate lipid and cholesterol homeostasis, it is plausible that it may have an indirect influence. For instance, the SCAP/SREBP pathway, which is crucial for cellular cholesterol handling and synthesis, can be modulated by cAMP/PKA signaling. pnas.orguw.edu

Adrenocortical Cell Function and Steroidogenesis

The compound this compound (8CPT-cAMP) and its derivatives have been instrumental in elucidating the complex signaling pathways that regulate steroidogenesis in adrenocortical cells. nih.govphysiology.org Traditionally, the effects of cAMP in these cells were attributed solely to the activation of Protein Kinase A (PKA). However, research using specific analogs has revealed the involvement of PKA-independent pathways, including those mediated by the Exchange protein directly activated by cAMP (Epac). nih.govfrontiersin.org

Studies in bovine adrenal zona fasciculata (AZF) cells have shown that 8CPT-cAMP can stimulate a significant, delayed increase in cortisol synthesis and the expression of CYP17, a key steroid hydroxylase. nih.govphysiology.org Interestingly, this effect was not observed with a poorly hydrolyzable analog, Sp-8CPT-cAMP, suggesting that the metabolic conversion of 8CPT-cAMP to its metabolites, such as 8CPT-adenosine and 8CPT-adenine, is crucial for this stimulatory action. nih.govnih.gov These metabolites appear to induce the expression of genes coding for steroidogenic proteins through a cAMP-independent mechanism. nih.govphysiology.org

Further investigations using the Epac-selective activator, 8-(4-chlorophenylthio)-2′-O-methyl-cAMP (8CPT-2′-OMe-cAMP), also demonstrated an increase in the expression of steroid hydroxylase mRNAs and cortisol synthesis. physiology.org This suggests a role for the Epac pathway in regulating steroidogenesis. However, other studies in adrenocortical cell lines have indicated that PKA, not Epac, is the primary cAMP-induced regulator of key factors in steroid hormone production, such as StAR and CYP11A1. frontiersin.org

The mechanism of action of 8CPT-cAMP and its metabolites also involves the modulation of ion channels. These compounds have been shown to enhance the expression of both Ca_v3.2 mRNA and functional T-type Ca2+ channels, a process that appears to be independent of cAMP. physiology.org Inhibition of these channels can block the stimulation of cortisol secretion by these compounds. nih.gov

Table 2: Effects of 8-pCPT-cAMP and its Analogs on Adrenocortical Cells

| Cell Model | Compound | Key Finding | Reference |

|---|---|---|---|

| Bovine Adrenal Zona Fasciculata (AZF) cells | This compound (8CPT-cAMP) | Stimulates cortisol synthesis and CYP17 mRNA expression, likely through active metabolites. | nih.govphysiology.org |

| Bovine Adrenal Zona Fasciculata (AZF) cells | 8-(4-chlorophenylthio)-2′-O-methyl-cAMP (8CPT-2′-OMe-cAMP) | Induces expression of steroid hydroxylase mRNAs and cortisol synthesis. | physiology.org |

| Bovine Adrenal Zona Fasciculata (AZF) cells | 8-substituted adenine (B156593) derivatives (e.g., 8CPT-adenine) | Stimulate large, concentration-dependent increases in cortisol synthesis and steroid hydroxylase gene expression. | nih.gov |

Oncology Research Models

Inhibition of Cancer Cell Growth and Proliferation in Vitro

The compound this compound (8-pCPT-cAMP) and its analogs have demonstrated significant anti-proliferative effects in various cancer cell lines, although the mechanisms of action can differ depending on the cell type and the specific analog used. nih.govplos.orgphysiology.org

In murine S49 lymphoma cells, 8-pCPT-cAMP, acting as a PKA-selective cAMP analog, induced G1-phase cell-cycle arrest and altered the expression of a vast number of genes. pnas.org This effect was dependent on the presence of functional PKA, as it was not observed in PKA-deficient cells. pnas.org In contrast, in MCF-7 human breast cancer cells, which are largely insensitive to most cAMP analogs, the growth-inhibitory effect of 8-chloro-cAMP (a related compound) was found to be mediated by its breakdown product, 8-chloro-adenosine, and was independent of PKA activation. nih.gov However, in the same study, 8-pCPT-cAMP was shown to act purely as a cyclic nucleotide, inhibiting the growth of wild-type and adenosine (B11128) kinase-deficient S49 cells but having no effect on PKA-deficient cells. nih.gov

The Epac-selective analog, 8-pCPT-2'-O-Me-cAMP, has also been investigated for its anti-cancer properties. In human pancreatic cancer cells, this compound was found to reduce cell growth in vitro. physiology.org In human glioblastoma A172 cells, treatment with 8-pCPT-2'-O-Me-cAMP increased cell death and arrested the cell cycle at the G2/M phase. mdpi.com Conversely, in some contexts, Epac activation has been linked to cancer cell proliferation. mdpi.com

Furthermore, 8-pCPT-cAMP has been shown to synergize with other anti-cancer agents. In bortezomib-resistant multiple myeloma cell lines and primary cells, 8-CPT-cAMP worked synergistically with bortezomib (B1684674) to induce growth inhibition and apoptosis, a process involving PKA activation. nih.gov

It is important to note that the anti-proliferative effects of some 8-halogenated cAMP analogs can be attributed to their metabolites. For instance, the effects of 8-Cl-cAMP in certain cancer cells are likely mediated by its metabolite 8-Cl-adenosine, which can activate AMPK and induce apoptosis. plos.org

Table 3: In Vitro Anti-proliferative Effects of 8-pCPT-cAMP and Related Analogs

| Cell Line | Compound | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Murine S49 Lymphoma | This compound | G1-phase cell-cycle arrest, altered gene expression | PKA-dependent | pnas.org |

| MCF-7 Human Breast Cancer | 8-chloro-cAMP | Growth inhibition | PKA-independent, mediated by 8-chloro-adenosine | nih.gov |

| Human Pancreatic Cancer | 8-pCPT-2'-O-Me-cAMP | Reduced cell growth | Not specified | physiology.org |

| Human Glioblastoma A172 | 8-pCPT-2'-O-Me-cAMP | Increased cell death, G2/M cell cycle arrest | Epac1/Rap1 pathway | mdpi.com |

| Multiple Myeloma (bortezomib-resistant) | 8-CPT-cAMP (with bortezomib) | Synergistic growth inhibition and apoptosis | PKA activation involved | nih.gov |

Apoptosis Induction in Neoplastic Cells

The cyclic AMP (cAMP) signaling pathway has been identified as a significant regulator of cell fate, with the potential to induce apoptosis in various cancer cell lines. The cell-permeable cAMP analog, this compound (8-CPT-cAMP), has been instrumental in elucidating the pro-apoptotic mechanisms of elevated intracellular cAMP levels.

Studies have demonstrated that 8-CPT-cAMP can effectively induce apoptosis in multiple myeloma (MM) cells. e-century.uschina-oncology.com Research on the U266 human multiple myeloma cell line showed that 8-CPT-cAMP inhibited cell proliferation in a time- and concentration-dependent manner and triggered apoptosis. china-oncology.com This process was associated with a collapse of the mitochondrial transmembrane potential and was mediated through the mitochondrial pathway, involving the upregulation of pro-apoptotic proteins like Bax and caspase-9, and the downregulation of the anti-apoptotic protein Bcl-2. china-oncology.com Further investigations revealed that 8-CPT-cAMP, in synergy with the proteasome inhibitor bortezomib, induced significant apoptosis in both bortezomib-sensitive and -resistant MM cell lines, as well as in primary MM cells. e-century.us This synergistic effect was found to be dependent on the activation of Protein Kinase A (PKA). e-century.us

In the context of murine S49 T-lymphoma cells, 8-CPT-cAMP has been used to study the mechanisms of cAMP-promoted apoptosis. thieme-connect.comresearchgate.net This research has shown that the apoptotic response to 8-CPT-cAMP is mediated by PKA and involves the intrinsic, mitochondria-dependent pathway. thieme-connect.comresearchgate.net A key event in this process is the increased expression of the pro-apoptotic Bcl-2 family member, Bim. thieme-connect.comresearchgate.net

Similarly, in acute myelogenic leukemia (AML) cells, 8-CPT-cAMP has been shown to induce apoptosis. researchgate.netscispace.com In the IPC-81 rat AML cell line, apoptosis induction by 8-CPT-cAMP was correlated with the upregulation of Bim expression. researchgate.netscispace.com

Conversely, in some cancer types, elevated cAMP levels have been associated with anti-apoptotic effects. For instance, in T84 human colon epithelial cells, 8-CPT-cAMP was found to inhibit apoptosis induced by Fas and staurosporine (B1682477). pnas.org This anti-apoptotic effect was linked to the induction of the inhibitor of apoptosis protein (IAP)-2. pnas.org

Table 1: Effect of this compound on Apoptosis in Neoplastic Cells

| Cell Line | Cancer Type | Effect of 8-CPT-cAMP | Key Molecular Mechanisms |

| U266 | Multiple Myeloma | Induces apoptosis | Upregulation of Bax and caspase-9, downregulation of Bcl-2, mitochondrial pathway activation. china-oncology.com |

| H929, U266 (bortezomib-resistant) | Multiple Myeloma | Synergistically induces apoptosis with bortezomib | PKA activation. e-century.us |

| S49 (wild-type) | T-lymphoma | Induces apoptosis | PKA-mediated, intrinsic pathway, increased Bim expression. thieme-connect.comresearchgate.net |

| IPC-81 | Acute Myelogenic Leukemia | Induces apoptosis | Upregulation of Bim. researchgate.netscispace.com |

| T84 | Colon Epithelial Carcinoma | Inhibits apoptosis | Induction of inhibitor of apoptosis protein (IAP)-2. pnas.org |

Modulation of Drug Resistance

The emergence of drug resistance is a major challenge in cancer therapy. The cAMP signaling pathway, and specifically the use of 8-CPT-cAMP, has been explored as a potential strategy to overcome resistance to conventional chemotherapeutic agents.

In multiple myeloma, resistance to the proteasome inhibitor bortezomib is a significant clinical hurdle. Research has shown that 8-CPT-cAMP can act synergistically with bortezomib to induce growth inhibition and apoptosis in bortezomib-resistant MM cell lines. e-century.us This suggests that elevating intracellular cAMP levels could be a viable approach to re-sensitize resistant myeloma cells to bortezomib treatment. The mechanism behind this synergy involves the activation of PKA. e-century.us Furthermore, 8-CPT-cAMP was found to enhance the endoplasmic reticulum (ER) stress induced by bortezomib, a key mechanism of bortezomib's anti-cancer activity. e-century.us

In the context of acute promyelocytic leukemia (APL) with the t(11;17) translocation, which is refractory to all-trans retinoic acid (ATRA)-based therapy, 8-CPT-cAMP has shown promise. nih.gov In a murine model of this leukemia, 8-CPT-cAMP enhanced the differentiation-inducing effects of ATRA. nih.gov Mechanistically, the combination of 8-CPT-cAMP and ATRA led to the PKA-mediated phosphorylation of the PLZF/RARα fusion protein. nih.gov This phosphorylation event promoted the dissociation of corepressors from the fusion protein, leading to the transcriptional reactivation of the retinoic acid pathway. nih.gov Additionally, 8-CPT-cAMP potentiated the ATRA-induced degradation of the oncogenic PLZF/RARα protein. nih.gov

Studies in chemoresistant KM12C colon cancer cells have indicated that these cells are dependent on low cAMP levels for their growth. aacrjournals.org While this study primarily used other cAMP-elevating agents, it highlights the potential for cAMP modulators to overcome chemoresistance in certain cancer types.

Table 2: Modulation of Drug Resistance by this compound

| Cancer Type | Resistant To | Effect of 8-CPT-cAMP | Molecular Mechanism |

| Multiple Myeloma | Bortezomib | Synergistically induces apoptosis with bortezomib. e-century.us | PKA activation, enhanced endoplasmic reticulum stress. e-century.us |

| Acute Promyelocytic Leukemia (t(11;17)) | All-trans retinoic acid (ATRA) | Enhances ATRA-induced differentiation and oncoprotein degradation. nih.gov | PKA-mediated phosphorylation of PLZF/RARα, dissociation of corepressors, reactivation of retinoic acid pathway. nih.gov |

Immunological and Inflammatory Research Models

The second messenger cAMP plays a crucial role in regulating immune responses. 8-CPT-cAMP, due to its cell permeability and ability to activate key downstream effectors of cAMP signaling, has been widely used in preclinical models to investigate the immunomodulatory functions of this pathway.

Modulation of Immune Cell Function and Cytokine Production

8-CPT-cAMP has been shown to modulate the function of various immune cells, including T lymphocytes, monocytes, and macrophages, primarily through its effects on cytokine production and cell activation.

In human T lymphocytes, agents that increase cAMP, including 8-CPT-cAMP, have been demonstrated to inhibit T-cell activation and proliferation. aai.orgasm.org This inhibitory effect is associated with the suppression of key activation markers like CD69 and CD25, and the inhibition of signaling pathways such as the Erk pathway. asm.org Furthermore, 8-CPT-cAMP can inhibit the chemotaxis of T cells in response to chemokines. asm.org The effects of 8-CPT-cAMP on T cells are largely mediated by PKA. asm.orgnih.gov

The influence of 8-CPT-cAMP on cytokine production is complex and cell-type specific. In human leukocytes, 8-pCPT-cAMP generally exerts an inhibitory effect on cytokine secretion by T cells, a process mediated by PKA. nih.gov In contrast, in lipopolysaccharide (LPS)-activated monocytes, the Epac-selective analog 8-pCPT-2'-O-Me-cAMP specifically inhibits the production of interleukin-10 (IL-10), while having minimal effect on IL-1β, tumor necrosis factor-α (TNF-α), and IL-12. nih.gov This indicates that in monocytes, Epac activation can selectively modulate cytokine profiles.

In macrophages, the role of cAMP signaling in regulating immune function is also multifaceted. While PKA activation generally leads to the inhibition of immune functions, such as LPS-induced TNF-α production, the Epac1-Rap1 pathway appears to have a more selective role. aai.org Studies using the Epac-specific activator 8-CPT-2′-O-Me-cAMP have shown that this pathway is not involved in regulating cytokine synthesis and release in monocytes, but it does acquire an immunoregulatory function in mature macrophages, where it can inhibit FcR-mediated phagocytosis. aai.orgnih.gov

In the context of dendritic cells (DCs), which are critical for initiating T-cell responses, cAMP signaling plays a role in shaping the type of immune response. Incubation of bone marrow-derived dendritic cells (BMDCs) with 8-CPT-cAMP was found to abolish the subsequent production of the Th2 cytokine IL-4 by co-cultured T cells, suggesting that high levels of cAMP in DCs can suppress Th2-mediated immunity. pnas.org

Table 3: Effects of this compound on Immune Cell Function and Cytokine Production

| Cell Type | Model | Effect of 8-CPT-cAMP Analogues | Key Signaling Pathway(s) |

| Human T Lymphocytes | In vitro activation | Inhibition of activation, proliferation, and chemotaxis. asm.org | PKA. asm.orgnih.gov |

| Human Leukocytes (T cells) | In vitro stimulation | Global inhibition of cytokine secretion. nih.gov | PKA. nih.gov |

| Human Monocytes (LPS-activated) | In vitro stimulation | Selective inhibition of IL-10 production (by Epac-specific analog). nih.gov | Epac. nih.gov |

| Human Monocytes | In vitro stimulation | Inhibition of immune functions (cytokine release, etc.). aai.org | PKA. aai.org |

| Human Monocyte-derived Macrophages | In vitro stimulation | Inhibition of FcR-mediated phagocytosis (by Epac-specific analog). aai.org | PKA and Epac1-Rap1. aai.org |

| Murine Bone Marrow-Derived Dendritic Cells | Co-culture with T cells | Abolished IL-4 production by T cells. pnas.org | Not specified. pnas.org |

Methodological Approaches in 8 4 Chlorophenylthio Camp Research

Cell Culture Models and Experimental Design

The foundation of in vitro research on 8-CPT-cAMP lies in the selection of appropriate cell culture models and the design of rigorous experiments. These models allow for the controlled investigation of the compound's effects on specific cellular pathways and functions.

Selection of Appropriate Cell Lines (e.g., S49 Lymphoma Cells, PC12 Cells)

The choice of cell line is paramount in 8-CPT-cAMP research, as the cellular context dictates the response to cAMP signaling. Two prominent examples are S49 lymphoma cells and PC12 cells, each offering unique advantages for studying different facets of cAMP action.

S49 Lymphoma Cells: Murine S49 T-lymphoma cells are a widely used model to investigate cAMP/PKA-mediated signaling, particularly in the context of cell cycle regulation and apoptosis. researchgate.netresearchgate.netnih.gov A key advantage of the S49 cell system is the availability of clonal variants, such as the PKA-null (kin-) mutant, which lacks PKA activity. researchgate.netnih.gov This allows for direct comparison between wild-type (WT) and kin- cells to discern PKA-dependent effects of 8-CPT-cAMP. pnas.orgacs.org For instance, treating WT S49 cells with 8-CPT-cAMP induces G1-phase cell-cycle arrest and subsequent apoptosis, responses that are absent in the kin- variant, thereby confirming the PKA-dependency of these processes. researchgate.netpnas.org